2-Ethylpyridine-4-carboxylic acid hydrochloride
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Overview
Description
2-Ethylpyridine-4-carboxylic acid hydrochloride is an organic chemical compound with the chemical formula C8H10NO2Cl. It is a heterocyclic aromatic compound commonly used in scientific experiments and research. This compound is known for its unique structure, which includes a pyridine ring substituted with an ethyl group at the 2-position and a carboxylic acid group at the 4-position, forming a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylpyridine-4-carboxylic acid hydrochloride can be achieved through various methods. One common approach involves the condensation of 2,4-dioxo-carboxylic acid ethyl esters with ethyl 3-amino-3-iminopropionate hydrochloride. This reaction likely proceeds through an in situ decarboxylation process . Another method involves the use of Grignard reagents to add ethyl groups to pyridine N-oxides, followed by treatment with acetic anhydride or DMF .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-Ethylpyridine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The ethyl group and carboxylic acid group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and other electrophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can produce alcohols or other reduced derivatives.
Scientific Research Applications
2-Ethylpyridine-4-carboxylic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethylpyridine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes and receptors, depending on its structure and functional groups. The exact molecular targets and pathways involved may vary based on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylpyridine-4-carboxylic acid hydrochloride
- 2-Propylpyridine-4-carboxylic acid hydrochloride
- 2-Butylpyridine-4-carboxylic acid hydrochloride
Comparison
2-Ethylpyridine-4-carboxylic acid hydrochloride is unique due to its specific substitution pattern on the pyridine ring. Compared to similar compounds, it may exhibit different reactivity and biological activity due to the presence of the ethyl group at the 2-position and the carboxylic acid group at the 4-position.
Biological Activity
2-Ethylpyridine-4-carboxylic acid hydrochloride is a compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
This compound is characterized by its unique structure, which includes an ethyl group at the 2-position of the pyridine ring. This structural feature may influence its reactivity and biological activity compared to similar compounds. The compound is often used as a building block in the synthesis of more complex heterocyclic compounds and has applications in enzyme inhibition and receptor binding studies.
The biological activity of this compound primarily involves its interaction with specific molecular targets:
- Enzyme Inhibition : The compound can act as an inhibitor for certain enzymes, impacting metabolic pathways.
- Receptor Binding : It may also bind to various receptors, modulating their activity and influencing cellular responses.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
Several studies have investigated the biological effects of this compound:
- Antimicrobial Activity : A study demonstrated that this compound exhibited significant antimicrobial properties against various bacterial strains, suggesting its potential use as an antibacterial agent.
- Cytotoxic Effects : Research involving cancer cell lines showed that this compound induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent .
- Enzyme Interaction Studies : Investigations into enzyme inhibition revealed that the compound effectively inhibited specific enzymes involved in metabolic processes, which could lead to therapeutic applications in metabolic disorders .
Properties
Molecular Formula |
C8H10ClNO2 |
---|---|
Molecular Weight |
187.62 g/mol |
IUPAC Name |
2-ethylpyridine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H9NO2.ClH/c1-2-7-5-6(8(10)11)3-4-9-7;/h3-5H,2H2,1H3,(H,10,11);1H |
InChI Key |
BIDWTBANZKTOMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=CC(=C1)C(=O)O.Cl |
Origin of Product |
United States |
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